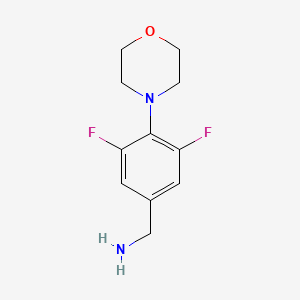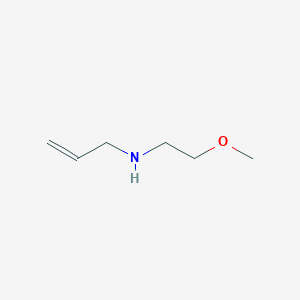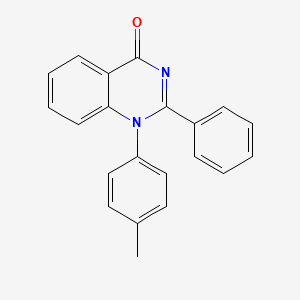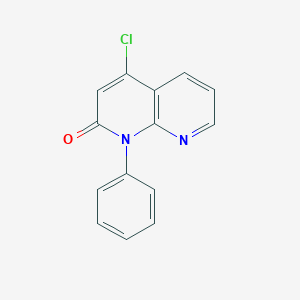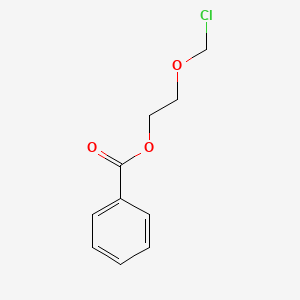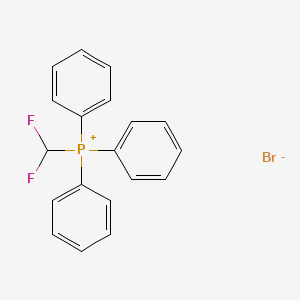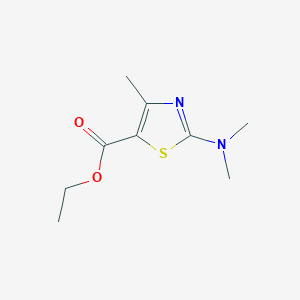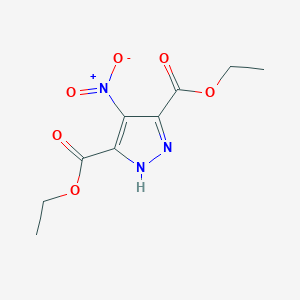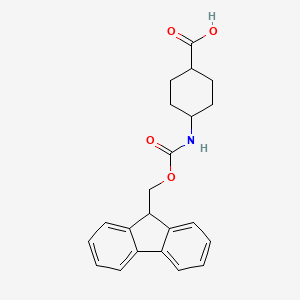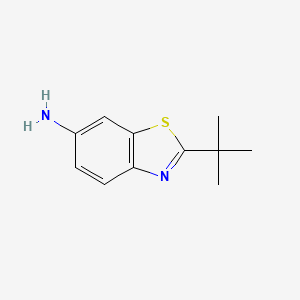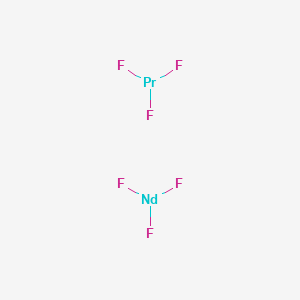
Didymium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Didymium fluoride involves the conversion of rare earth oxides (REOs) into rare earth fluorides (REF₃). Various fluoride fluxes can be used to achieve this conversion. Notably, AlF₃, ZnF₂, and FeF₃ act as strong fluorinating agents for neodymium oxide (Nd₂O₃), resulting in the complete transformation of Nd₂O₃ into NdF₃. This process is crucial for overcoming the low solubility of REOs in molten fluoride salts and preventing the formation of oxyfluorides during fluorination .
Applications De Recherche Scientifique
1. Electrochemical Process in Rare Earths
During the electrolysis of rare earths like didymium, greenhouse gas emissions occur, which impact environmental and climate change. A study by Milicevic, Feldhaus, and Friedrich (2018) explored the electrochemical process window for didymium oxy-fluoride electrolysis, investigating gas generation composition and quantity using in situ FTIR-spectrometry. They found that electrolysis automatization can reduce perfluorocarbon (PFC) emissions by controlling oxide dosage and preventing full anode effect (Milicevic, Feldhaus, & Friedrich, 2018).
2. Fluoride Anion Recognition
Fluoride anion recognition has significant implications due to its dual nature, being beneficial in certain industrial applications but potentially harmful in others. Cametti and Rissanen (2009) discussed various chemists' approaches to fluoride binding, particularly in competitive protic solvents and water. This research contributes to understanding fluoride binding mechanisms in different environments (Cametti & Rissanen, 2009).
3. Fluoride Ion Complexation Using Organoboron Compounds
The complexation and sensing of fluoride ions using organoboron compounds have applications in various fields, including water treatment and detection of nerve agents. A study by Wade et al. (2010) focused on the capture and detection of fluoride, particularly in water, which is challenging due to fluoride's high hydration enthalpy (Wade et al., 2010).
Propriétés
IUPAC Name |
trifluoroneodymium;trifluoropraseodymium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.Nd.Pr/h6*1H;;/q;;;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACRSUANLKGTAQ-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Pr](F)F.F[Nd](F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6NdPr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didymium fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

